Isopropylarticaine

Pharmaceutical Analysis Impurity Profiling Regulatory Compliance

Failure to source the exact EP/USP-specified reference standard for Articaine Impurity E jeopardizes ANDA submissions and cGMP batch release. Isopropylarticaine (CAS 1796888-45-3) resolves this critical quality gap as the official pharmacopoeial marker. - Mandated for method validation (AMV) and impurity profiling in generic articaine formulations. - Ensures accurate quantitation of Impurity E at the pharmacopoeial limit (≤0.10%). - Enables reliable forced degradation studies and shelf-life assessment under stress conditions. Available as a characterized analytical standard, shipped globally with full traceability.

Molecular Formula C13H20N2O3S HCl
Molecular Weight 284.38 36.46
CAS No. 1796888-45-3
Cat. No. B602191
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsopropylarticaine
CAS1796888-45-3
SynonymsIsopropylarticaine HCl
Molecular FormulaC13H20N2O3S HCl
Molecular Weight284.38 36.46
Structural Identifiers
SMILESCC1=CSC(=C1NC(=O)C(C)NC(C)C)C(=O)OC
InChIInChI=1S/C13H20N2O3S/c1-7(2)14-9(4)12(16)15-10-8(3)6-19-11(10)13(17)18-5/h6-7,9,14H,1-5H3,(H,15,16)
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 40 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder

Structure & Identifiers


Interactive Chemical Structure Model





Isopropylarticaine: Reference Standard and Impurity


Isopropylarticaine (CAS 1796888-45-3), chemically designated as Methyl 4-methyl-3-[[(2RS)-2-[(1-methylethyl)amino]propanoyl]amino]thiophene-2-carboxylate, is a thiophene-based amide derivative . It is officially recognized as Articaine EP Impurity E and Articaine USP Related Compound E [1]. Its primary commercial and scientific role is as a pharmaceutical reference standard for the quality control, method validation, and impurity profiling of the local anesthetic articaine, rather than as a therapeutic agent itself . This compound differs from articaine by an isopropyl group substitution in the amine portion of the molecule, a structural modification that makes it a critical marker for analytical testing .

Role Pharmacopoeial impurity standard (Articaine EP Impurity E / USP Related Compound E)
Workflow HPLC/LC-MS method development, validation, and QC impurity profiling
Selection logic Required for EP/USP compliance; unique retention and mass distinct from analogs

Isopropylarticaine Non-Substitutability


Isopropylarticaine is not a generic local anesthetic that can be interchanged with other amide-type anesthetics like lidocaine or bupivacaine. It is a specific, pharmacopoeia-defined impurity of articaine . Substituting this compound with a related analog (e.g., Articaine Impurity D or F) would invalidate analytical methods, compromise regulatory filings, and lead to inaccurate quality assessments of articaine drug substances and products . The European Pharmacopoeia (EP) and United States Pharmacopeia (USP) mandate the use of this specific chemical entity for the identification and quantification of Impurity E in articaine . The following evidence demonstrates the unique and non-fungible role of this compound in a regulated pharmaceutical environment.

Pharmacopoeial identity Non-pharmacopoeial analogs lack official EP/USP designation and may not meet regulatory acceptance criteria for impurity testing.
Method incompatibility Articaine Impurity D (ethylarticaine) has different molecular mass and retention time; substituting it would cause misidentification and inaccurate quantification.
Purity uncertainty Analog standards may be supplied without certified purity ≥95%, introducing unknown contaminants that compromise method precision.

Isopropylarticaine Procurement Value Evidence


Pharmacopoeial Identity: EP and USP Monographs

Isopropylarticaine is the designated reference standard for Articaine EP Impurity E and Articaine USP Related Compound E . This official designation distinguishes it from non-pharmacopoeial analogs which lack defined, enforceable purity criteria [1]. In contrast, compounds like Ethylarticaine (Articaine Impurity D) have a different chemical identity and retention time, making them unsuitable for quantifying Impurity E .

Pharmacopoeial Designation
Class-level
EP Impurity E / USP Related Compound E vs. non-pharmacopoeial analog (unverified)
Supports regulatory method filing for ANDA/NDA.
Only official pharmacopoeial standard ensures compliance; analog lacks defined legal status.
Pharmaceutical Analysis Impurity Profiling Regulatory Compliance

Purity Specification Requirement

Reputable vendors of Isopropylarticaine provide the compound with a specified minimum purity, typically ≥95%, and supply detailed certificates of analysis . This is in contrast to unverified or research-grade analogs where purity may be lower, unknown, or not guaranteed [1]. The defined purity allows for accurate quantification of this impurity in articaine drug products, with a typical acceptance criterion of not more than 0.10% for any unspecified impurity, including Impurity E, as per ICH guidelines [2].

Purity Specification
Reported
≥95%
Defined purity enables reliable impurity quantification.
Vendor CoA required; typical acceptance limit ≤0.10% for unspecified impurities.
Reference Standard Purity Analysis Quality Control

Molecular Identity for Analytical Methods

Isopropylarticaine has a defined molecular formula of C13H20N2O3S and a molecular weight of 284.38 g/mol (free base) . This precise mass is critical for developing and validating analytical methods, such as HPLC and LC-MS, where the compound serves as a specific marker . In contrast, analogs like Articaine Impurity D (Ethylarticaine) have a different molecular formula (C12H18N2O3S) and mass (270.35 g/mol), leading to distinct chromatographic behavior and spectral signatures .

Molecular Identity
Head-to-head
C13H20N2O3S, 284.38 g/mol vs. Impurity D (C12H18N2O3S, 270.35 g/mol)
Distinct mass ensures LC-MS specificity for Impurity E.
14.03 g/mol difference prevents misidentification; retention time varies accordingly.
Method Development HPLC Mass Spectrometry

Isopropylarticaine Application Scenarios


Method Validation for ANDA Submissions

Procurement of Isopropylarticaine is essential for analytical method validation (AMV) required in Abbreviated New Drug Applications (ANDAs) for generic articaine formulations. As the EP and USP-specified Impurity E, this compound is used to demonstrate method specificity, accuracy, and precision for impurity profiling [1].

QC Release Testing of API and Drug Product

During commercial production, batches of articaine active pharmaceutical ingredient (API) and finished drug product must be tested against Isopropylarticaine reference standards to ensure that Impurity E levels are below the pharmacopoeial limit, typically ≤0.10% [2]. The use of an official standard provides traceability and ensures compliance with cGMP regulations.

Forced Degradation Studies and Stability Testing

Isopropylarticaine is used as a marker to track the formation of Impurity E under stress conditions (e.g., heat, light, oxidation). This quantitation helps establish the degradation pathways of articaine and define product shelf life and storage conditions [3].

Metabolism and Impurity Formation Research

While not a primary drug, Isopropylarticaine serves as a critical analytical tool for researchers investigating the metabolic fate of articaine or the mechanism of impurity formation during synthesis. Its unique structure allows for tracing specific reactions .

Application
Selection Property
Validation Focus
ANDA impurity profiling method validation
Official pharmacopoeial standard (EP/USP)
Method specificity, accuracy, and precision for Impurity E
API and product QC release testing
Impurity reference standard with certified purity
Impurity E ≤0.10% threshold, traceable quantitation
Forced degradation and stability studies
Degradation marker identity confirmed
Impurity E formation tracking under stress conditions
Impurity formation mechanism research
Structurally distinct impurity marker
Mechanistic tracing in synthesis or metabolism

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
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